2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone
CAS No.: 1189865-36-8
Cat. No.: VC0017639
Molecular Formula: C8H8O2
Molecular Weight: 143.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189865-36-8 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 143.193 |
| IUPAC Name | 2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D |
| Standard InChI Key | JECYUBVRTQDVAT-AAYPNNLASA-N |
| SMILES | CC(=O)C1=CC=CC=C1O |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone is a deuterium-labeled variant of 2-hydroxyacetophenone (also known as o-hydroxyacetophenone). The compound has seven hydrogen atoms replaced with deuterium atoms - three in the methyl group (2,2,2-trideuterio) and four in the phenyl ring (2,3,4,5-tetradeuterio), while maintaining the hydroxyl hydrogen.
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 1189865-36-8 |
| Molecular Formula | C8H8O2 |
| Molecular Weight | 143.193 g/mol |
| IUPAC Name | 2,2,2-trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3/i1D3,2D,3D,4D,5D |
| Standard InChIKey | JECYUBVRTQDVAT-AAYPNNLASA-N |
| SMILES | CC(=O)C1=CC=CC=C1O |
Structural Characteristics
The structure of 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone features a benzene ring with a hydroxyl group at position 6 and an acetyl group at position 1. The deuterium labeling is specifically located at the methyl carbon of the acetyl group (replacing all three hydrogens) and at positions 2, 3, 4, and 5 of the benzene ring.
This selective deuteration pattern creates a compound with nearly identical chemical properties to standard 2-hydroxyacetophenone but with distinct spectroscopic characteristics that make it valuable for analytical applications. The hydroxyl group remains undeuterated, preserving its chemical reactivity for synthetic applications or hydrogen bonding interactions.
Alternative Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
| Synonym | Description |
|---|---|
| o-Hydroxyhypnone-d7 | Historical name with deuteration indicated |
| o-Hydroxyphenyl-d7 Methyl Ketone | Functional group-based naming |
| Methyl 2-Hydroxyphenyl-d7 Ketone | Alternative functional naming |
| NSC 16933-d7 | National Service Center designation |
| NSC 44452-d7 | Alternative NSC designation |
| NSC 83568-d7 | Alternative NSC designation |
| NSC 9263-d7 | Alternative NSC designation |
| o-Acetylphenol-d7 | Common alternative name |
| 2-Hydroxyacetophenone-d7 | Systematic naming with deuteration level |
Physical and Chemical Properties
Spectroscopic Properties
The spectroscopic properties of 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone differ significantly from its non-deuterated analog, particularly in:
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Mass Spectrometry: The molecular ion appears at m/z 143 rather than m/z 136, with characteristic fragmentation patterns that reflect the deuterium labeling. This property makes it particularly valuable as an internal standard in quantitative mass spectrometry.
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Nuclear Magnetic Resonance (NMR):
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In ¹H NMR, signals for the deuterated positions are absent or significantly reduced.
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The compound can be analyzed by ²H NMR to specifically observe the deuterium nuclei.
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¹³C NMR shows altered multiplicity and coupling patterns for carbons bonded to deuterium.
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Infrared Spectroscopy: C-D stretching vibrations occur at lower frequencies (approximately 2100-2200 cm⁻¹) compared to C-H stretching vibrations (approximately 2800-3000 cm⁻¹), resulting in distinctive IR spectral patterns.
Synthesis and Preparation
Purification and Analysis
After synthesis, purification techniques commonly employed include:
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Recrystallization from appropriate solvent systems
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Column chromatography, typically using silica gel
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Preparative HPLC for higher purity requirements
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Distillation under reduced pressure for volatile compounds
The purity and deuterium incorporation are typically assessed using:
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Mass spectrometry to determine the molecular weight and deuterium incorporation
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NMR spectroscopy (both ¹H and ²H) to verify the position and extent of deuteration
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IR spectroscopy to confirm the presence of C-D bonds
Applications in Research and Analysis
Analytical Chemistry Applications
2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone serves numerous important functions in analytical chemistry:
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Internal Standard: The compound functions as an ideal internal standard for quantitative analysis of 2-hydroxyacetophenone and related compounds in mass spectrometry. The deuterium labeling creates a mass shift that allows differentiation from the analyte while maintaining nearly identical chemical behavior during sample preparation and analysis.
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Method Development and Validation: As a stable isotope-labeled standard, it provides a means to validate analytical methods, assess recovery, and correct for matrix effects in complex samples.
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Retention Time Marker: In chromatographic applications, the deuterated compound serves as a retention time marker, as it typically elutes slightly earlier than its non-deuterated counterpart.
Research Applications
The compound finds application in various research contexts:
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Metabolic Studies: Deuterium-labeled compounds help trace metabolic pathways by allowing researchers to follow the deuterium label through various biological transformations.
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Reaction Mechanism Investigations: The kinetic isotope effect (KIE) resulting from the different bond energies of C-H versus C-D can provide valuable insights into reaction mechanisms, particularly when bond breaking is involved in the rate-determining step.
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Structure-Activity Relationship Studies: Selective deuteration allows researchers to probe the influence of specific positions on the biological activity or physical properties of a compound.
Pharmaceutical and Toxicological Research
In pharmaceutical research, deuterated compounds like 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone may serve several purposes:
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Drug Metabolism Studies: Tracking the metabolic fate of compounds that contain the 2-hydroxyacetophenone moiety.
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Toxicokinetic Investigations: Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds.
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Reference Standards: Supporting the development and validation of assays for drug substances and impurities.
| Specification | Details |
|---|---|
| Purity | Typically ≥95% (chemical purity) |
| Isotopic Enrichment | Usually ≥98% deuterium incorporation |
| Form | Solid |
| Storage Recommendations | Store in cool, dry conditions away from light |
| Intended Use | For research use only. Not for human or veterinary use. |
Commercial suppliers typically provide certificates of analysis that include information on chemical purity, isotopic purity, NMR spectra, and mass spectra to verify the identity and quality of the compound.
Comparison with Related Deuterated Compounds
Comparative Analysis with Non-deuterated Analog
The table below compares key properties of 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone with its non-deuterated counterpart:
| Property | 2,2,2-Trideuterio-1-(2,3,4,5-tetradeuterio-6-hydroxyphenyl)ethanone | 2-Hydroxyacetophenone |
|---|---|---|
| Molecular Formula | C8H8O2 (with 7D atoms) | C8H8O2 |
| Molecular Weight | 143.193 g/mol | ~136 g/mol |
| C-H/C-D Bond Energy | Higher for C-D bonds | Lower for C-H bonds |
| Reaction Rates | Potentially slower for reactions involving C-D bond cleavage | Baseline |
| Mass Spectrum | M+ at m/z 143 | M+ at m/z 136 |
| NMR Spectrum | Absence of signals for deuterated positions in ¹H NMR | Complete proton signals |
Other Related Deuterated Compounds
The search results indicate that several other deuterated acetophenone derivatives are commercially available:
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2'-Hydroxyacetophenone-d4 Oxime: A derivative with partial deuteration and modified functional groups.
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2',4'-Dimethoxyacetophenone-d6: A dimethoxy-substituted acetophenone with deuterium labeling.
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Various other acetophenone derivatives with different deuteration patterns and functional group modifications.
These compounds offer researchers flexibility in selecting isotopically labeled standards that best match their specific analytical needs, depending on the properties of the analytes under investigation.
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